molecular formula C22H29N3O2 B13454482 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide

Cat. No.: B13454482
M. Wt: 367.5 g/mol
InChI Key: YSFLMOOPXFVDFY-UHFFFAOYSA-N
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Description

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a bicyclic oxabicycloheptane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of tryptamine with various carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the oxabicycloheptane structure through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. For example, the use of microwave-assisted synthesis or flow chemistry techniques can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, piperidine derivatives, and substituted oxabicycloheptane compounds .

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the piperidine ring can modulate neurotransmitter release. The oxabicycloheptane structure may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide is unique due to its combination of an indole moiety, a piperidine ring, and an oxabicycloheptane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-2-oxabicyclo[3.1.1]heptane-1-carboxamide

InChI

InChI=1S/C22H29N3O2/c26-21(22-13-16(14-22)8-12-27-22)24-18-6-10-25(11-7-18)9-5-17-15-23-20-4-2-1-3-19(17)20/h1-4,15-16,18,23H,5-14H2,(H,24,26)

InChI Key

YSFLMOOPXFVDFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C23CC(C2)CCO3)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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